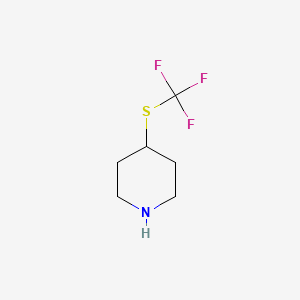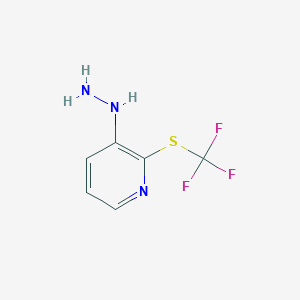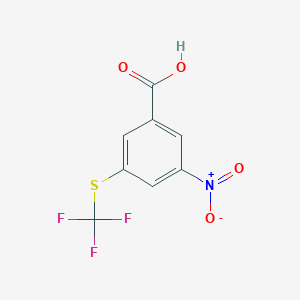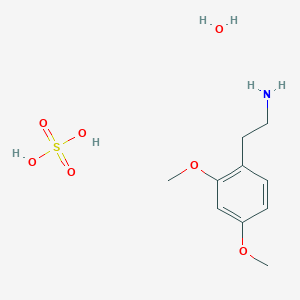
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide; 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide, or simply 6-CDF-BDS, is a sulfonamide derivative of the benzodioxole family. It is a white crystalline solid with a melting point of 95°C and a purity of 95%. It has a wide range of applications in the field of scientific research and has been studied for its potential uses in drug design and development.
科学的研究の応用
6-CDF-BDS has been studied for its potential use in drug design and development. It has been used in a variety of scientific research applications, including in the development of novel anticancer agents, anti-inflammatory drugs, and other therapeutic agents. It has also been used in the synthesis of other benzodioxole derivatives, which can be used in a variety of applications, including in the development of drugs for the treatment of neurological disorders.
作用機序
The mechanism of action of 6-CDF-BDS is not yet fully understood. However, it is believed to interact with certain enzymes in the body, resulting in the inhibition of their activity. This inhibition of enzyme activity can lead to the inhibition of certain biochemical pathways, resulting in the desired therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-CDF-BDS are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have the potential to inhibit the growth of certain types of cancer cells. Additionally, it has been shown to have the potential to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways.
実験室実験の利点と制限
The advantages of using 6-CDF-BDS in lab experiments include its high purity and its ability to be synthesized in a number of different ways. Additionally, it can be used in a variety of scientific research applications, including in the development of novel therapeutic agents. However, there are some limitations to using 6-CDF-BDS in lab experiments. For example, it is not yet fully understood how it interacts with certain enzymes in the body, and its effects on biochemical pathways are still being studied.
将来の方向性
The potential future directions for 6-CDF-BDS include further research into its mechanism of action and its effects on biochemical pathways. Additionally, further research into its potential use in the development of novel therapeutic agents and its potential use in the development of drugs for the treatment of neurological disorders is needed. Additionally, further research into its use in the synthesis of other benzodioxole derivatives is needed. Finally, further research into its potential use in the development of drugs for the treatment of cancer and other diseases is needed.
合成法
The synthesis of 6-CDF-BDS can be achieved through a number of different methods. The most common method involves the reaction of 2,2-difluoro-1,3-benzodioxole with a chlorosulfonyl chloride. This reaction results in the formation of a sulfonamide derivative with a purity of 95%. Other methods for the synthesis of 6-CDF-BDS include the reaction of the benzodioxole with a sulfonamide or sulfonyl chloride, and the reaction of the benzodioxole with a sulfonyl fluoride.
特性
IUPAC Name |
6-chloro-2,2-difluoro-1,3-benzodioxole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO4S/c8-3-1-4-5(15-7(9,10)14-4)2-6(3)16(11,12)13/h1-2H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZISOUPMUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)OC(O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methoxy-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B6351529.png)


![Dithiocarbonic acid O-ethyl ester S-[2-oxo-2-(5-pyridin-2-yl-thiophen-2-yl)-ethyl] ester](/img/structure/B6351551.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-carbamic acid tert-butyl ester](/img/structure/B6351554.png)
![Potassium 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate; 95%](/img/structure/B6351558.png)
![[6-(4-Amino-phenyl)-imidazo[1,2-a]pyrazin-8-yl]-(4-chloro-benzyl)-methyl-amine](/img/structure/B6351560.png)


![tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B6351590.png)


